molecular formula C24H22N2OS B2611685 N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 536702-70-2

N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No. B2611685
CAS RN: 536702-70-2
M. Wt: 386.51
InChI Key: LCCGRRSOLWNPGP-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide, also known as DPI-SA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antibacterial and Antifungal Applications

Research on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide has shown significant antibacterial, antifungal, and anthelmintic activity. Molecular docking to target proteins indicated good correlation with in vitro data for active compounds, suggesting these derivatives' potential as antibacterial, antifungal, anthelmintic, and fingerprint detection agents (Khan et al., 2019).

Structural and Vibrational Spectroscopic Analysis

Vibrational spectroscopic studies, including Raman and Fourier transform infrared spectroscopy, have been employed to characterize antiviral active molecules similar to the query compound. Such analyses provide insights into the molecular structure, stability, and potential pharmaceutical applications through in-silico docking showing inhibition activity against viruses (Jenepha Mary et al., 2022).

Molecular Docking and Synthesis for Anti-Inflammatory Drugs

The synthesis and characterization of new indole acetamide derivatives have been explored for anti-inflammatory activities, with molecular docking targeting cyclooxygenase domains. These studies highlight the importance of structural optimization and interaction energy studies for drug design (Al-Ostoot et al., 2020).

Antioxidant Properties

The synthesis and evaluation of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives for their antioxidant activity revealed considerable activity, emphasizing the role of specific substituents in enhancing pharmacological properties (Gopi & Dhanaraju, 2020).

Synthesis and Antimicrobial Evaluation

The synthesis of isoxazole-based heterocycles incorporating sulfamoyl moiety demonstrated promising in vitro antibacterial and antifungal activities, underscoring the synthetic versatility and biological relevance of these compounds (Darwish et al., 2014).

properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2OS/c1-16-12-17(2)14-19(13-16)25-22(27)15-28-24-20-10-6-7-11-21(20)26-23(24)18-8-4-3-5-9-18/h3-14,26H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCGRRSOLWNPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide

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